
3-Fluoro-3-(fluoromethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-3-(fluoromethyl)piperidine hydrochloride is a fluorinated piperidine derivative. Fluorinated compounds are widely studied due to their unique properties, such as increased metabolic stability and the ability to modify critical properties like pKa.
Preparation Methods
The synthesis of 3-Fluoro-3-(fluoromethyl)piperidine hydrochloride typically involves multi-step processes. One common method includes the fluorination of piperidine derivatives. The reaction conditions often require specific reagents and catalysts to achieve the desired fluorination. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Fluoro-3-(fluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
3-Fluoro-3-(fluoromethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to improve the pharmacokinetic properties of drug candidates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(fluoromethyl)piperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can influence its binding affinity and specificity, leading to changes in the activity of the target molecules. The pathways involved in its mechanism of action depend on the specific biological context in which it is studied .
Comparison with Similar Compounds
3-Fluoro-3-(fluoromethyl)piperidine hydrochloride can be compared with other fluorinated piperidine derivatives, such as 3-fluoropiperidine hydrochloride. While both compounds share similar structural features, this compound has unique properties due to the presence of an additional fluoromethyl group. This modification can lead to differences in its chemical reactivity, biological activity, and pharmacokinetic properties .
Similar Compounds
- 3-Fluoropiperidine hydrochloride
- 3-(Fluoromethyl)piperidine hydrochloride
Properties
Molecular Formula |
C6H12ClF2N |
|---|---|
Molecular Weight |
171.61 g/mol |
IUPAC Name |
3-fluoro-3-(fluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c7-4-6(8)2-1-3-9-5-6;/h9H,1-5H2;1H |
InChI Key |
AVIRORYXHKGFNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CF)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


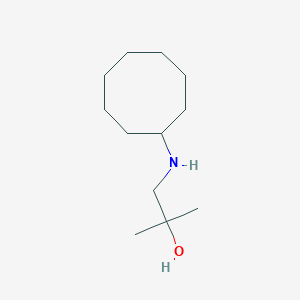
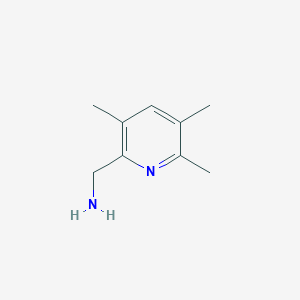
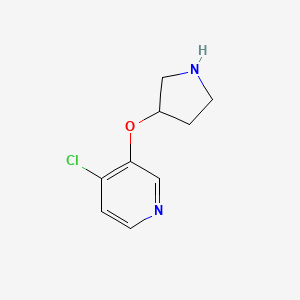




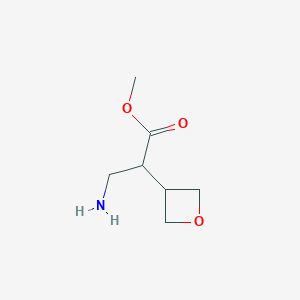
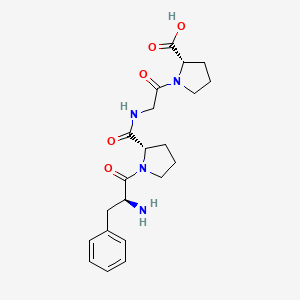
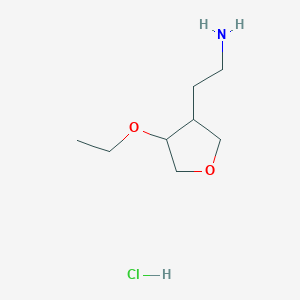
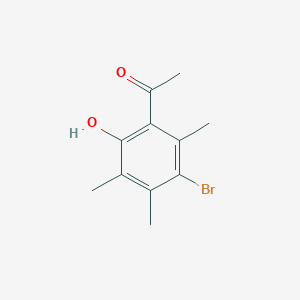
![3-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13333690.png)
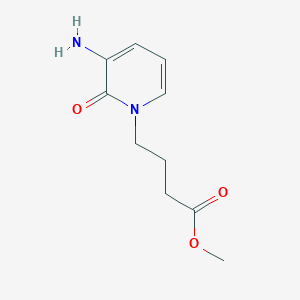
![2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid](/img/structure/B13333703.png)
